1-methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride
Description
1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride is a tetrahydroquinoline derivative featuring a hydroxyl group at position 6 and a methyl group at position 1 on the nitrogen atom. Its molecular formula is C₁₀H₁₄ClNO, with a molecular weight of 199.68 g/mol (exact mass: 199.07639) . The compound is synthesized by reacting the free base form (1-methyl-1,2,3,4-tetrahydroquinolin-6-ol) with hydrochloric acid in ethanol, forming a stable hydrochloride salt . Structural confirmation is achieved via NMR, LC-MS, and elemental analysis, consistent with methods used for related tetrahydroquinoline derivatives .
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-6-2-3-8-7-9(12)4-5-10(8)11;/h4-5,7,12H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSWQWFRYRAJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41873-60-3 | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride typically involves the hydrogenation of 4-quinolinone in the presence of a suitable catalyst . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum. The process can be carried out under mild to moderate temperatures and pressures to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced further to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 1-methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride exerts its effects involves several molecular targets and pathways:
Neuroprotection: The compound has been shown to scavenge free radicals and inhibit glutamate-induced excitotoxicity, which are critical in preventing neuronal damage.
Molecular Targets: It interacts with neurotransmitter systems, particularly the dopaminergic and glutamatergic systems, to exert its neuroprotective effects.
Comparison with Similar Compounds
6-Methoxy-1-methyl-1,2,3,4-tetrahydro-7-isoquinolinol Hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO₂
- Molecular Weight : 229.71 g/mol
- The methyl group remains at position 1, but the isoquinoline scaffold (vs. quinoline) alters ring geometry, affecting receptor binding .
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride
5-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride
Revaprazan Hydrochloride
- Molecular Formula : C₂₂H₂₄ClFN₄
- Molecular Weight : 398.90 g/mol
- Key Differences: Incorporates a pyrimidin-2-amine substituent and a fluorophenyl group, enabling gastric acid pump antagonism. The 1-methyl-1,2,3,4-tetrahydroisoquinoline moiety is part of a larger pharmacophore, highlighting the scaffold’s versatility in drug design .
Physicochemical and Pharmacological Data
Table 1: Comparative Properties of Tetrahydroquinoline Derivatives
Research Findings and Implications
- Synthetic Methods: The target compound’s hydrochloride salt is prepared similarly to other tetrahydroquinoline derivatives, involving acid-base reactions in ethanol .
- Biological Relevance: Modafinil, a structurally distinct tetrahydroisoquinoline derivative, demonstrates neuroprotective effects in Parkinson’s models by preserving dopamine levels (41% vs. 5% in controls) . This suggests that substituent positioning (e.g., hydroxyl groups) in tetrahydroquinolines may influence neuroprotection.
- Structure-Activity Relationship (SAR) :
- Hydroxyl groups enhance solubility and polar interactions but reduce membrane permeability.
- Methyl groups at position 1 improve metabolic stability by protecting the nitrogen atom from oxidation .
Biological Activity
1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride is a chemical compound with significant biological activity, particularly in the fields of neuroprotection and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- CAS Number : 41873-60-3
- Molecular Weight : 201.68 g/mol
The compound belongs to the tetrahydroquinoline class, which is known for diverse biological activities including neuroprotective effects and potential anticancer properties.
Neuroprotective Effects
This compound has demonstrated neuroprotective properties through several mechanisms:
- Free Radical Scavenging : The compound effectively scavenges free radicals, which are implicated in neurodegenerative diseases.
- Inhibition of Excitotoxicity : It inhibits glutamate-induced excitotoxicity, a process that can lead to neuronal damage and cell death.
The neuroprotective effects are primarily mediated through interactions with neurotransmitter systems:
- Dopaminergic System : Modulates dopamine levels, potentially benefiting conditions like Parkinson's disease.
- Glutamatergic System : Reduces the harmful effects of excessive glutamate signaling.
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. Studies have shown its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 10.5 | |
| Colo 205 (Colon Cancer) | 15.0 | |
| MRC-5 (Non-cancerous) | >30 |
The selectivity towards cancer cells while sparing non-cancerous cells highlights its potential as a therapeutic agent.
Study 1: Neuroprotection in Animal Models
A study conducted on animal models of Parkinson's disease demonstrated that administration of this compound resulted in:
- Improved Motor Function : Animals showed significant improvements in motor coordination tests.
- Reduced Neuronal Loss : Histological analysis indicated reduced loss of dopaminergic neurons in treated groups compared to controls.
Study 2: Anticancer Efficacy
In vitro studies assessed the compound's efficacy against human colon adenocarcinoma cells (Colo 205):
- Mechanism of Action : The compound induced apoptosis through activation of caspase pathways.
- Synergistic Effects : When combined with conventional chemotherapeutics like doxorubicin, it enhanced cytotoxicity against resistant cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Neurotoxic | Known for inducing Parkinsonian symptoms |
| 1,2,3,4-Tetrahydroisoquinoline | Antidepressant and neuroprotective | Shares structural similarities |
The distinct neuroprotective profile of this compound sets it apart from other compounds that may exhibit neurotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
